molecular formula C10H16O4 B092641 1,4-Cyclohexanedione bis(ethylene ketal) CAS No. 183-97-1

1,4-Cyclohexanedione bis(ethylene ketal)

Cat. No.: B092641
CAS No.: 183-97-1
M. Wt: 200.23 g/mol
InChI Key: YSMVSEYPOBXSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

1,4-Cyclohexanedione bis(ethylene ketal), also known as 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane, is a chemical compound with the molecular formula C10H16O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

It’s known that the compound can undergo hydrolysis at 250°c . This could potentially lead to interactions with its targets, but the specifics of these interactions and the resulting changes are currently unknown.

Biochemical Pathways

It’s possible that the compound could affect various pathways due to its potential to undergo hydrolysis

Action Environment

It’s known that the compound can undergo hydrolysis at 250°c , suggesting that temperature could be a significant environmental factor.

Preparation Methods

1,4-Cyclohexanedione bis(ethylene ketal) can be synthesized through the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the mixture in toluene to remove water formed during the reaction. The product is then purified by filtration and recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4-Cyclohexanedione bis(ethylene ketal) undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Cyclohexanedione bis(ethylene ketal) has several applications in scientific research:

Comparison with Similar Compounds

1,4-Cyclohexanedione bis(ethylene ketal) can be compared with other similar compounds such as:

    1,4-Cyclohexanedione: The parent compound without the ketal protection.

    1,4-Cyclohexanedione monoethylene acetal: A similar compound with only one ketal group.

    1,3-Cyclohexanedione: An isomer with different reactivity.

    1,2-Cyclohexanedione: Another isomer with distinct chemical properties.

The uniqueness of 1,4-Cyclohexanedione bis(ethylene ketal) lies in its dual ketal protection, which provides stability and selectivity in synthetic applications.

Properties

IUPAC Name

1,4,9,12-tetraoxadispiro[4.2.48.25]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMVSEYPOBXSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13OCCO3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171369
Record name 1,4-Cyclohexanedione bis(ethylene ketal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183-97-1
Record name 1,4-Cyclohexanedione bis(ethylene ketal)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 183-97-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Cyclohexanedione bis(ethylene ketal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Cyclohexanedione bis(ethylene ketal)
Reactant of Route 2
Reactant of Route 2
1,4-Cyclohexanedione bis(ethylene ketal)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Cyclohexanedione bis(ethylene ketal)
Reactant of Route 4
Reactant of Route 4
1,4-Cyclohexanedione bis(ethylene ketal)
Reactant of Route 5
1,4-Cyclohexanedione bis(ethylene ketal)
Reactant of Route 6
1,4-Cyclohexanedione bis(ethylene ketal)
Customer
Q & A

Q1: What is the significance of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane in organic synthesis?

A: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane serves as a valuable starting material for synthesizing other organic compounds. Specifically, it can be selectively deprotected to yield 1,4-Dioxaspiro[4.5]decan-8-one. This compound is a versatile building block in the production of pharmaceuticals, liquid crystals, and insecticides [].

Q2: Can you describe the optimized synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane?

A: Research has shown that 1,4-Dioxaspiro[4.5]decan-8-one can be efficiently synthesized from 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization []. This reaction is catalyzed by acetic acid (HAc) in an aqueous solution. The optimal conditions for this synthesis include a reaction temperature of 65°C, a volume ratio of HAc to water of 5:1, and a reactant concentration of 0.05 g/mL. These conditions allow for an 80% yield of 1,4-Dioxaspiro[4.5]decan-8-one with a significantly reduced reaction time of just 11 minutes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.